Ethyl 2-diazo-2-phenylacetate
Overview
Description
Ethyl 2-diazo-2-phenylacetate, also known as Ethyl diazophenylacetate, is a chemical compound with the molecular formula C10H10N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of ethyl esters, copper oxide, and ethyl diazoacetate . Another method involves the carbonylation of this compound mediated by a non-gaseous carbonyl source, [Co 2 (CO) 8], which produces ketene as a key intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 190.074234 Da .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the formation of ketene, which is a key intermediate in the synthesis of amides . It has also been used in the formation of elusive silacycles, 2H-1,2-oxasiletes .Scientific Research Applications
1. Synthetic Versatility in Organic Chemistry
Ethyl 2-diazo-2-phenylacetate demonstrates significant synthetic versatility in organic chemistry. For instance, ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, prepared from ethyl diazoacetate, has been the subject of systematic studies exploring the Lewis acid-induced decomposition reaction. This research provides valuable insights into the mechanistic aspects of the reaction and the factors affecting product distribution in the synthetic process (Gioiello et al., 2011).
2. Application in Heterocyclic Chemistry
The compound is used in the synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. This application highlights the utility of ethyl diazoacetate in creating complex heterocyclic structures, which are fundamental in developing pharmaceuticals and other organic compounds (Shi & Larock, 2011).
3. Monosaccharide Derivative Synthesis
In another research domain, reactions of ethyl 2-diazoacetate with aldehydo sugars and monosaccharide derivatives have been reported. This process, improved by the use of diethyl zinc, represents a methodology for synthesizing 3-deoxy-2-keto-ulosonic acid derivatives, which have potential applications in carbohydrate chemistry and drug development (Sarabia & López-Herrera, 2001).
4. Synthesis of Trifluoromethyl-Substituted Pyrazoles
This compound is also involved in the synthesis of trifluoromethyl-substituted pyrazoles. The research focused on the 1,3-dipolar cycloadditions and subsequent rearrangements, leading to a variety of CF3-substituted pyrazoles. This highlights its utility in synthesizing compounds with potential applications in medicinal chemistry (Gladow et al., 2014).
5. Inherent Safety in Chemical Synthesis
The compound's synthesis in flow technology has been studied to overcome the safety risks associated with its highly explosive nature. This research is crucial for enabling its use in industrial processes while maintaining safety standards (Delville et al., 2013).
Mechanism of Action
Safety and Hazards
Ethyl 2-diazo-2-phenylacetate is used for research and development purposes and is not recommended for medicinal, household, or other uses . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
Properties
IUPAC Name |
ethyl 2-diazo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCIOVIEGYZBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694878 | |
Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-57-2 | |
Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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